molecular formula C11H11N3O3 B2416775 ethyl 2-((1H-indazol-6-yl)amino)-2-oxoacetate CAS No. 1251542-68-3

ethyl 2-((1H-indazol-6-yl)amino)-2-oxoacetate

Cat. No.: B2416775
CAS No.: 1251542-68-3
M. Wt: 233.227
InChI Key: ZUEOLGJUSKUIJA-UHFFFAOYSA-N
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Description

“Ethyl 2-((1H-indazol-6-yl)amino)-2-oxoacetate” is a complex organic compound. It contains a total of 34 atoms, including 16 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, and 2 Oxygen atoms . The molecule contains 19 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), 1 primary amine (aromatic), 1 secondary amine (aromatic) .


Synthesis Analysis

The synthesis of indazole-containing compounds has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis process for “this compound” is not available in the retrieved sources.


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple bonds and rings. It includes 1 ester (aliphatic), 1 primary amine (aromatic), and 1 secondary amine (aromatic). It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-((1H-indazol-6-yl)amino)-2-oxoacetate and its derivatives have been the subject of extensive research focusing on their synthesis and chemical characterization. The compounds exhibit significant relevance in the development of novel therapeutic agents and materials with unique properties. For instance, Ghelani et al. (2017) described the synthesis of novel indazole bearing oxadiazole derivatives, showcasing the compound's utility in creating new chemical entities with potential antimicrobial applications (Ghelani, Khunt, & Naliapara, 2017).

Structural Analysis and Molecular Interactions

  • The structural intricacies and molecular interactions of this compound derivatives have been thoroughly investigated through techniques like X-ray diffraction, DFT calculations, and Hirshfeld surface analysis. Ahmed et al. (2020) provided insights into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, emphasizing the importance of such interactions in the stabilization of molecular structures (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Medicinal Chemistry and Bioactive Potentials

  • The compound and its derivatives have been assessed for their bioactive potentials, particularly in medicinal chemistry. Navarrete-Vázquez et al. (2012) explored the inhibitory activity of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives against protein tyrosine phosphatase 1B, revealing their significance in the development of therapeutic agents (Navarrete-Vázquez, Ramírez-Martínez, Estrada-Soto, Nava-Zuazo, Paoli, Camici, Escalante-García, Medina-Franco, López-Vallejo, & Ortiz-Andrade, 2012).

Catalysis and Synthetic Applications

  • The compound's synthetic versatility is evident in various catalysis and synthetic applications, demonstrating its utility in organic synthesis. For example, Pretto et al. (2019) highlighted the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, underscoring the compound's role in facilitating complex chemical transformations (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).

Properties

IUPAC Name

ethyl 2-(1H-indazol-6-ylamino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10(15)13-8-4-3-7-6-12-14-9(7)5-8/h3-6H,2H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEOLGJUSKUIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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